
(2-Bromo-3-chlorophenyl)methanol
Descripción general
Descripción
(2-Bromo-3-chlorophenyl)methanol: is an organic compound that belongs to the class of halogenated phenylmethanols It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, with a hydroxyl group (-OH) attached to the methylene carbon
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (2-Bromo-3-chlorophenyl)methanol serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (2-Bromo-3-chlorophenyl)methanol may also interact with various biological targets.
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via sn1 or sn2 pathways . These reactions involve the formation of a resonance-stabilized carbocation , which could be a key step in the interaction of this compound with its targets.
Biochemical Pathways
Related compounds are known to participate in various biochemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect a variety of biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects
Action Environment
It’s known that the rate of reactions involving similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals . These factors could potentially influence the action of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (2-Bromo-3-chlorophenyl)methanol involves the Grignard reaction.
Halogenation: Another approach involves the halogenation of phenylmethanol derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or halogenation processes, optimized for yield and purity. These methods often require precise control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2-Bromo-3-chlorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Major Products:
Oxidation: Formation of (2-Bromo-3-chlorophenyl)aldehyde or (2-Bromo-3-chlorophenyl)ketone.
Reduction: Formation of (2-Bromo-3-chlorophenyl)methane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Comparación Con Compuestos Similares
- (2-Bromo-4-chlorophenyl)methanol
- (3-Bromo-2-chlorophenyl)methanol
- (2-Bromo-3-fluorophenyl)methanol
Comparison:
- Halogen Positioning: The position of the halogen atoms on the phenyl ring can significantly influence the compound’s reactivity and biological activity. For example, (2-Bromo-4-chlorophenyl)methanol may exhibit different reactivity patterns compared to (2-Bromo-3-chlorophenyl)methanol due to the different spatial arrangement of the halogens .
- Chemical Properties: The presence of different halogens (e.g., fluorine instead of chlorine) can alter the compound’s chemical properties, such as polarity and boiling point, affecting its suitability for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis
Propiedades
IUPAC Name |
(2-bromo-3-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQXFGIIUDAGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729412 | |
| Record name | (2-Bromo-3-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232407-29-2 | |
| Record name | (2-Bromo-3-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


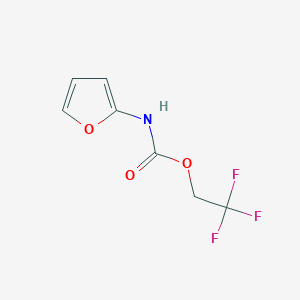

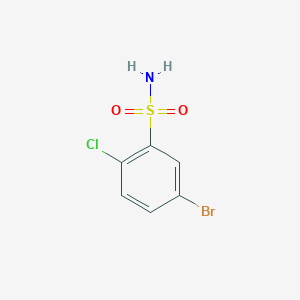
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)

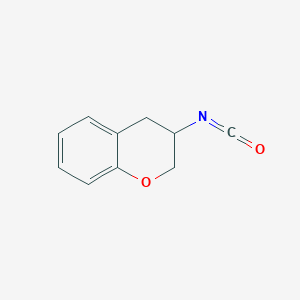


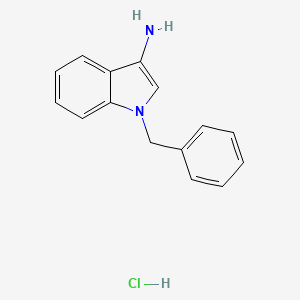
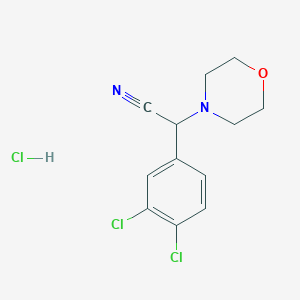

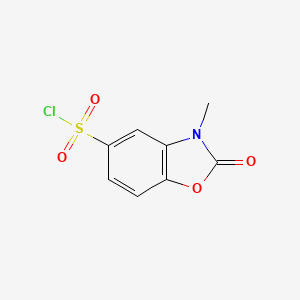
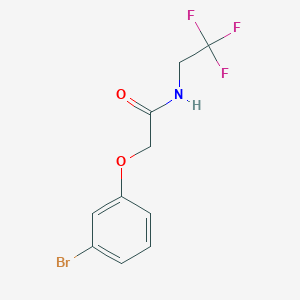
![tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate](/img/structure/B1373797.png)
